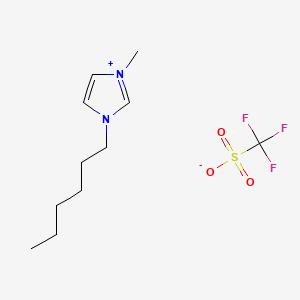

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABFGPMWVQNDHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047871 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460345-16-8 | |

| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate

Authored by: Gemini, Senior Application Scientist

Introduction: 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][OTf], is a prominent member of the ionic liquid (IL) family. It is composed of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.[1] With a molecular formula of C₁₁H₁₉F₃N₂O₃S and a molecular weight of 316.34 g/mol , this compound exists as a liquid at or near room temperature, a defining characteristic of ionic liquids.[1] For researchers and professionals in drug development, understanding the distinct physicochemical properties of [HMIM][OTf] is paramount. These properties govern its behavior as a solvent, its efficacy as an electrolyte, its stability under thermal stress, and its interaction with active pharmaceutical ingredients (APIs) and other formulation components, directly influencing its application in areas ranging from novel drug delivery systems to green chemistry synthesis.

This guide provides an in-depth analysis of the key physicochemical properties of [HMIM][OTf], offering both quantitative data from authoritative sources and detailed, field-proven experimental protocols for their validation.

Density: A Fundamental Parameter for Process Design

The density of an ionic liquid is a critical parameter for any process involving fluid handling, such as pumping, mixing, and storage.[2] It is intrinsically linked to the molecular packing of the constituent ions and varies significantly with temperature and pressure.

Quantitative Data: Density of [HMIM][OTf]

The density of [HMIM][OTf] has been experimentally determined under various conditions. As is typical for liquids, its density decreases with increasing temperature.

| Temperature (K) | Pressure (MPa) | Density (g/cm³) |

| 303 | 0.1 - 50 | (Data varies with pressure) |

| 313 | 0.1 - 50 | (Data varies with pressure) |

| 323 | 0.1 - 50 | (Data varies with pressure) |

| 333 | 0.1 - 50 | (Data varies with pressure) |

| 353 | 0.1 - 50 | (Data varies with pressure) |

| Note: Specific density values for [HMIM][OTf] across this pressure range require consulting the primary literature, such as the work by F. M. P. S. Ribeiro et al. (2021). The data indicates a slight increase in density with pressure. |

Expert Insight: The 'Why' Behind the Method

The choice of a vibrating tube densimeter is standard in the field due to its high precision and the small sample volume required. The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains. This method provides the accuracy needed for thermodynamic calculations and process modeling.

Experimental Protocol: Density Determination via Vibrating Tube Densitometer

This protocol outlines the standard procedure for measuring the density of [HMIM][OTf] as a function of temperature.

-

Instrument Calibration:

-

Calibrate the densitometer at the desired experimental temperatures using two reference standards with precisely known densities. Common standards are dry air and ultrapure, degassed water.

-

The calibration establishes the instrument's constants at each temperature.

-

-

Sample Preparation:

-

Dry the [HMIM][OTf] sample under high vacuum (≤ 1 Pa) at a moderate temperature (e.g., 343 K) for at least 24 hours to remove volatile impurities, particularly water. Water content significantly impacts density.

-

Verify the water content using Karl Fischer titration.

-

-

Measurement:

-

Inject the dried [HMIM][OTf] sample into the thermostated measuring cell of the densitometer, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium (typically 15-20 minutes).

-

Record the oscillation period of the U-tube once the reading stabilizes. The instrument's software will convert this period into a density value based on the calibration.

-

Perform measurements across the desired temperature range, allowing for stabilization at each new setpoint.

-

Visualization: Density Measurement Workflow

Caption: Workflow for density measurement of [HMIM][OTf].

Viscosity: The Measure of Flow Resistance

Viscosity is a measure of a fluid's internal resistance to flow and is one of the most important transport properties of an ionic liquid. It influences mass transfer rates, mixing efficiency, and pumping requirements. For applications in electrochemistry or drug delivery, lower viscosity is often desirable to enhance ion mobility and diffusion rates.

Quantitative Data: Viscosity of [HMIM][OTf]

The viscosity of [HMIM][OTf] is highly dependent on temperature, decreasing significantly as temperature rises.

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 303 | 0.1 - 50 | (Data varies significantly with pressure) |

| 313 | 0.1 - 50 | (Data varies significantly with pressure) |

| 323 | 0.1 - 50 | (Data varies significantly with pressure) |

| 333 | 0.1 - 50 | (Data varies significantly with pressure) |

| 358 | 0.1 - 50 | (Data varies significantly with pressure) |

| Note: Viscosity measurements for [HMIM][OTf] have been carried out up to 50 MPa.[3] The uncertainty of these measurements is typically less than 2% for viscosities up to 68 mPa·s.[3] For specific data points, consult the primary literature. |

Expert Insight: Why Viscosity Varies

The viscosity of imidazolium-based ILs is strongly influenced by the interplay of van der Waals forces and hydrogen bonding. The hexyl chain on the [HMIM]⁺ cation contributes to increased van der Waals interactions, while the triflate anion's ability to act as a hydrogen bond acceptor also plays a role. Increasing temperature provides the thermal energy needed to overcome these intermolecular forces, leading to a sharp decrease in viscosity.

Experimental Protocol: Viscosity Determination via Rotational Rheometer

-

Instrument Setup:

-

Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.

-

Ensure the instrument is level and has been calibrated according to the manufacturer's specifications.

-

Connect a temperature control unit (e.g., a Peltier plate) to the rheometer's lower geometry.

-

-

Sample Preparation:

-

As with density measurements, the [HMIM][OTf] sample must be thoroughly dried to minimize the plasticizing effect of water, which can artificially lower viscosity readings.

-

-

Loading and Gap Setting:

-

Place a small, accurately measured volume of the dried IL onto the center of the lower plate.

-

Lower the upper geometry to the correct measurement gap (e.g., 50-100 μm). A small bulge of the sample should be visible around the edge of the geometry, ensuring the gap is properly filled.

-

Trim any excess sample carefully.

-

-

Measurement:

-

Set the desired temperature and allow the sample to equilibrate.

-

Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity is independent of shear rate). For a Newtonian fluid, a single shear rate can be used for subsequent temperature-dependent measurements.

-

Measure the viscosity at various temperatures, ensuring the sample reaches thermal equilibrium at each point before recording the data.

-

Visualization: Viscosity Measurement Workflow

Caption: Workflow for viscosity measurement of [HMIM][OTf].

Ionic Conductivity: The Key to Electrochemical Applications

Ionic conductivity measures a material's ability to conduct electricity via the movement of ions. For applications like batteries, capacitors, or electrochemical sensors, high ionic conductivity is essential. It is fundamentally linked to viscosity through the Stokes-Einstein equation; generally, lower viscosity facilitates higher ion mobility and thus greater conductivity.

Quantitative Data: Ionic Conductivity of Related ILs

| Compound | Temperature (°C) | Conductivity (mS/cm) |

| [HMIM][TFSI] | 20 | 1.73[4] |

| [BMIM][OTf] | 20 | 3.05[5] |

Expert Insight: The conductivity of [HMIM][OTf] is expected to be in a similar range to these compounds. The slightly smaller size of the [OTf]⁻ anion compared to the [TFSI]⁻ anion might lead to slightly higher mobility and conductivity, but this could be offset by differences in ion pairing strength. The shorter alkyl chain in [BMIM]⁺ leads to lower viscosity and thus significantly higher conductivity compared to a [HMIM]⁺-based IL.[5]

Experimental Protocol: Ionic Conductivity via AC Impedance Spectroscopy

AC impedance spectroscopy is the authoritative method for determining the bulk conductivity of an ionic liquid, as it allows for the separation of the true bulk resistance from other electrochemical phenomena like electrode polarization.

-

Cell Assembly:

-

Construct a conductivity cell using two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area A and separation distance l). The cell constant is K = l/A.

-

Alternatively, use a commercially available dip-type conductivity probe. Calibrate the cell constant using a standard KCl solution of known conductivity.

-

-

Sample Preparation and Loading:

-

Thoroughly dry the [HMIM][OTf] sample.

-

Fill the conductivity cell with the dried sample, ensuring no air bubbles are trapped between the electrodes.

-

Place the cell in a temperature-controlled environment (e.g., an oven or a liquid bath).

-

-

Impedance Measurement:

-

Connect the cell to an impedance analyzer (potentiostat with a frequency response analysis module).

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).

-

Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

-

-

Data Analysis:

-

Plot the data on a Nyquist plot (-Z'' vs. Z').

-

For a simple ionic conductor, the plot will show a semicircle at high frequencies and a straight line at low frequencies (representing electrode polarization).

-

The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real (Z') axis.[6][7]

-

Calculate the conductivity (σ) using the formula: σ = 1 / (Rb * K) .

-

Visualization: Ionic Conductivity Measurement Workflow

Caption: Workflow for ionic conductivity measurement.

Thermal Stability: Defining the Operational Window

The thermal stability of an ionic liquid dictates the maximum temperature at which it can be used without significant degradation. This is crucial for applications in high-temperature synthesis, catalysis, or as heat-transfer fluids. Thermogravimetric Analysis (TGA) is the standard technique for determining this property.

Quantitative Data: Thermal Stability of Imidazolium-Based ILs

The thermal stability of an IL is highly dependent on the nature of the anion. Trifluoromethanesulfonate ([OTf]⁻) is known to be a relatively stable anion. The decomposition temperature (Tdec) generally increases with the length of the alkyl chain on the imidazolium cation. For related imidazolium bromide ILs, the decomposition temperature was observed to increase from 319.96°C for a three-carbon chain to 380°C for a six-carbon chain [HMIM]Br.[8]

-

Expected Onset of Decomposition (Tonset) for [HMIM][OTf]: Likely >350 °C. The stability is primarily dictated by the anion's nucleophilicity and the cation's structure.

Expert Insight: Mechanism of Decomposition

Thermal decomposition of imidazolium-based ILs often initiates via a nucleophilic attack of the anion on the alkyl groups of the cation, particularly at the C2 position of the imidazolium ring if it is not substituted. The long hexyl chain of [HMIM]⁺ provides a potential site for this reaction. The high stability of the triflate anion makes it a weak nucleophile, contributing to the high thermal stability of [HMIM][OTf].

Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

-

Instrument Preparation:

-

Ensure the TGA instrument, including the microbalance, is calibrated for both temperature and mass.

-

Select an inert crucible, typically platinum or alumina.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the dried [HMIM][OTf] sample (typically 5-10 mg) into the TGA crucible.

-

-

TGA Run:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample using a linear temperature ramp, typically 10 °C/min, from ambient temperature to a point well above the expected decomposition (e.g., 600 °C).[9][10]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. This is often calculated by finding the intersection of the tangent of the baseline before decomposition and the tangent of the steepest mass loss curve.

-

Visualization: TGA Experimental Workflow

Caption: Workflow for TGA measurement of thermal stability.

Solubility: The Key to Application and Formulation

Solubility determines how an ionic liquid can be used as a solvent and how it partitions between different phases. For drug delivery, the solubility of an API in the IL and the solubility of the IL itself in aqueous environments are critical. For synthesis, it dictates reactant compatibility and product separation strategies.

Qualitative Solubility Profile

The solubility of an ionic liquid is a balance between the properties of its cation and anion.[10]

-

[HMIM]⁺ Cation: The long six-carbon alkyl chain makes the cation relatively nonpolar and hydrophobic.

-

[OTf]⁻ Anion: The triflate anion is polar.

This amphiphilic nature means [HMIM][OTf] will have varied solubility. Based on the behavior of the similar 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), the following profile can be anticipated:[5]

-

Water: Likely miscible or highly soluble, driven by the polar triflate anion.[5]

-

Polar Organic Solvents (Acetone, Isopropanol): Expected to be miscible.[5]

-

Nonpolar Organic Solvents (Hexane): Expected to be immiscible or have very low solubility due to the overall polarity of the salt.[5]

-

Aromatic Solvents (Toluene): Expected to be miscible.[5]

Experimental Protocol: Determination of Solubility in a Solvent (e.g., Water)

This protocol is based on the OECD Guideline 105 ("Water Solubility") and is a robust method for determining the solubility of an IL.

-

Sample Preparation:

-

Prepare several vials, each containing a precise volume of the solvent (e.g., 10 mL of ultrapure water).

-

-

Equilibration:

-

Add an excess amount of [HMIM][OTf] to each vial to create a saturated solution with undissolved IL present.

-

Seal the vials and place them in a shaker bath thermostated at a specific temperature (e.g., 25 °C).

-

Agitate the vials for an extended period (24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow coarse separation of the undissolved IL.

-

For a more complete separation, centrifuge the vials at a moderate speed. This is critical to avoid including dispersed microdroplets in the analysis, which would lead to an overestimation of solubility.

-

-

Analysis:

-

Carefully extract an aliquot from the clear, supernatant solvent phase.

-

Determine the concentration of the [HMIM]⁺ cation in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy (utilizing the imidazolium ring's UV absorbance) or High-Performance Liquid Chromatography (HPLC).[11]

-

A calibration curve prepared with known concentrations of [HMIM][OTf] in the same solvent is required for accurate quantification.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

References

-

Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. Journal of Chemical & Engineering Data. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]

-

Ranke, J., et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Properties of this compound mixtures. ResearchGate. Available at: [Link]

-

Gao, H., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. Available at: [Link]

-

Hu, Y., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]

-

DiVA portal. (2024). Ionic liquids enhance electrical conductivity of greases : an impedance spectroscopy study. DiVA. Available at: [Link]

-

Gao, C., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Available at: [Link]

-

Indian Academy of Sciences. (2002). A simple technique for a.c. conductivity measurements. Indian Academy of Sciences. Available at: [Link]

-

ResearchGate. (2020). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. Available at: [Link]

-

ResearchGate. (2014). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. Available at: [Link]

-

ResearchGate. (2014). Ionic conductivity measurement with AC impedance analysis? ResearchGate. Available at: [Link]

-

NIH National Library of Medicine. (2014). Solvents and Stabilization in Ionic Liquid Films. PMC. Available at: [Link]

-

PubMed. (2008). Solubility of tetrafluoromethane in the ionic liquid [hmim][Tf2N]. PubMed. Available at: [Link]

-

ResearchGate. (2017). Solubility of ILs in water and organic solvents. ResearchGate. Available at: [Link]

-

DiVA portal. (2024). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. DiVA. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Freire, M. G., et al. (2008). Mutual Solubilities of Water and the [Cnmim][Tf2N] Hydrophobic Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]

-

ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (a) AC impedance spectra of ionic liquid-incorporated samples; (b)... ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Available at: [Link]

-

IOSR Journals. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

- 1. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]

- 5. iolitec.de [iolitec.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]

- 9. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate

This guide provides an in-depth exploration of the synthesis and purification of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical experimental details, underlying scientific principles, and rigorous quality control measures necessary for obtaining a high-purity product.

Introduction: The Significance of this compound

This compound, often abbreviated as [HMIM][OTf], belongs to the imidazolium class of ionic liquids. These compounds are salts that exist as liquids at or near room temperature. [HMIM][OTf]'s unique combination of properties, including low vapor pressure, high thermal stability, and tunable solubility, makes it a versatile medium for a range of applications, from electrochemical devices to a "green" solvent in organic synthesis. The purity of [HMIM][OTf] is paramount, as even trace impurities, such as halide ions and water, can significantly alter its physicochemical properties and impact experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | |

| Molecular Weight | 316.34 g/mol | |

| Appearance | Colorless to Yellow Liquid or Semi-Solid | |

| CAS Number | 460345-16-8 |

Synthesis of this compound: A Two-Step Approach

The synthesis of [HMIM][OTf] is typically achieved through a two-step process to ensure high purity and yield. The first step involves the quaternization of 1-methylimidazole to form the precursor, 1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]). The second step is an anion exchange reaction to replace the chloride anion with the desired trifluoromethanesulfonate anion.

Step 1: Synthesis of 1-Hexyl-3-methylimidazolium Chloride ([HMIM][Cl])

The synthesis of the imidazolium halide precursor is a critical foundation for producing a clean final product. The reaction involves the N-alkylation of 1-methylimidazole with 1-chlorohexane.

-

Solvent Selection : The reaction is often carried out neat or in a high-boiling-point solvent like toluene or acetonitrile to achieve the necessary reaction temperature and facilitate product isolation.

-

Temperature Control : While higher temperatures can accelerate the reaction, they may also lead to discoloration of the product. A carefully controlled temperature profile is essential for a clean reaction.

-

Purification of Precursor : Thorough purification of the intermediate [HMIM][Cl] is crucial to remove unreacted starting materials, which can be achieved by washing with a suitable solvent like toluene or ethyl acetate.

-

Preparation : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorohexane.

-

Reaction Conditions : Heat the mixture to 70-80°C with vigorous stirring. The reaction progress can be monitored by ¹H NMR spectroscopy. The reaction is typically complete within 24-48 hours.

-

Initial Purification : After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid multiple times with toluene or ethyl acetate to remove any unreacted starting materials.

-

Final Drying : Dry the purified [HMIM][Cl] under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent. The final product should be a viscous, colorless to pale yellow liquid.

Step 2: Anion Exchange to Synthesize [HMIM][OTf]

The second step involves the metathesis reaction where the chloride anion of [HMIM][Cl] is exchanged for the trifluoromethanesulfonate anion. This can be achieved using various triflate sources.

-

Triflate Source : Methyl trifluoromethanesulfonate (MeOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly effective triflating agents for this conversion. The choice between them may depend on availability and handling considerations.

-

Reaction Conditions : This reaction is typically fast and can be performed at room temperature.

-

Byproduct Removal : The byproducts of this reaction (methyl chloride or trimethylsilyl chloride) are volatile and can be easily removed under vacuum.

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the purified [HMIM][Cl] in a minimal amount of dry acetonitrile.

-

Addition of Triflate Source : Slowly add a slight molar excess (e.g., 1.05 equivalents) of either methyl trifluoromethanesulfonate or trimethylsilyl trifluoromethanesulfonate to the stirred solution at room temperature.

-

Reaction and Monitoring : The reaction is typically rapid. Stir the mixture for a few hours at room temperature to ensure completion. The progress can be monitored by the disappearance of the starting material signals in the ¹H NMR spectrum.

-

Removal of Volatiles : After the reaction is complete, remove the solvent and volatile byproducts under high vacuum.

-

Final Drying : The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80-100°C) for an extended period (at least 24 hours) to ensure the removal of all volatile impurities and residual water.

Purification of this compound

The purification of ionic liquids is a critical step to ensure their suitability for sensitive applications. The primary impurities of concern are residual halide ions and water.

Removal of Halide Impurities

Halide impurities can be detrimental to many catalytic and electrochemical applications. Therefore, their removal to parts-per-million (ppm) levels is often necessary.

-

Solvent Extraction : For hydrophobic ionic liquids, repeated washing with deionized water can effectively remove water-soluble halide salts. However, [HMIM][OTf] has some water solubility, so this method must be used with care.

-

Anion Exchange Resins : Passing a solution of the ionic liquid through an anion exchange resin is an effective method for capturing residual halide ions.

-

Activated Carbon Treatment : Treatment with activated carbon can help remove colored impurities and some organic residues.

-

Activated Carbon Treatment : Dissolve the crude [HMIM][OTf] in a suitable solvent (e.g., acetonitrile or dichloromethane). Add a small amount of activated carbon and stir the mixture for several hours.

-

Filtration : Filter the mixture through a pad of Celite or a fine frit to remove the activated carbon.

-

Solvent Removal : Remove the solvent under reduced pressure.

-

Final Drying : Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 48 hours to remove any residual solvent and water.

Determination of Water Content

Ionic liquids are often hygroscopic, and the presence of water can significantly affect their properties. Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.

-

Instrument Preparation : Ensure the Karl Fischer titrator is properly calibrated and the titration vessel is dry.

-

Sample Preparation : In a glove box or under a dry, inert atmosphere, accurately weigh a sample of the purified [HMIM][OTf] and dissolve it in a suitable anhydrous solvent (e.g., a specialized Karl Fischer solvent or dry methanol).

-

Titration : Introduce the sample solution into the titration cell and perform the titration according to the instrument's instructions.

-

Calculation : The instrument will automatically calculate the water content, typically in ppm or percentage. A water content below 100 ppm is generally considered acceptable for most applications.

Characterization of Pure this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized ionic liquid.

Table 2: Key Characterization Techniques

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the absence of starting materials. | Characteristic peaks for the 1-hexyl-3-methylimidazolium cation and the absence of signals from 1-methylimidazole, 1-chlorohexane, and the triflating agent. |

| Ion Chromatography | Quantification of residual halide (chloride) impurities. | Chloride content should be below the acceptable limit for the intended application (ideally < 50 ppm). |

| Karl Fischer Titration | Quantification of water content. | Water content should be low (ideally < 100 ppm). |

| Mass Spectrometry | Confirmation of the cationic and anionic masses. | Peaks corresponding to the masses of the 1-hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion. |

Safety and Handling

The reagents used in the synthesis of [HMIM][OTf], particularly the triflating agents, are hazardous and must be handled with appropriate safety precautions.

-

Methyl trifluoromethanesulfonate (MeOTf) : Is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) : Is a flammable liquid and vapor that reacts violently with water. It causes severe skin burns and eye damage.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Due to the hygroscopic nature of [HMIM][OTf], it should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or a glove box) to prevent moisture absorption.

Conclusion

The successful synthesis and purification of high-purity this compound require meticulous attention to detail at every stage. By following the robust protocols outlined in this guide, researchers and scientists can confidently produce [HMIM][OTf] of a quality suitable for the most demanding applications, thereby ensuring the reliability and reproducibility of their experimental results. The self-validating nature of the described protocols, which includes in-process monitoring and final product characterization, provides a high degree of confidence in the final product's integrity.

References

-

Quantification of Halide in Ionic Liquids Using Ion Chromatography. ACS Publications. [Link]

-

Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]

-

This compound | C11H19F3N2O3S | CID 2734247. PubChem. [Link]

-

Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]

-

Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. [Link]

- Quantific

A Technical Guide to 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: Synthesis, Structure, and Characterization

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][OTf], is an ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. These properties include high thermal stability, a wide electrochemical window, and tunable solvency, making it a versatile medium for a range of applications from chemical synthesis to electrochemical devices.[1][2] This guide provides a comprehensive overview of [HMIM][OTf], detailing its molecular structure, synthesis protocols, and the key analytical techniques used for its characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for scientists and researchers working with or considering the use of this important ionic liquid.

Introduction to [HMIM][OTf]: A Versatile Ionic Liquid

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[3] Their negligible vapor pressure, non-flammability, and high ionic conductivity make them attractive as "green" alternatives to volatile organic solvents.[1][2] The [HMIM][OTf] salt is comprised of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.[4] The properties of this IL are determined by the unique combination of this specific cation and anion pairing. The imidazolium cation, with its aromatic ring and attached alkyl chains, and the weakly coordinating triflate anion contribute to its liquid state at room temperature and its utility in diverse fields such as electrochemistry, catalysis, and as electrolytes in dye-sensitized solar cells and batteries.[3][5] The tunability of its properties, achieved by modifying the cation's alkyl chain or changing the anion, is a key reason for the extensive research into imidazolium-based ILs.[2]

Molecular Structure and Physicochemical Properties

The distinct characteristics of [HMIM][OTf] arise from the interplay between its constituent ions.

-

Cation: 1-Hexyl-3-methylimidazolium ([HMIM]⁺): The cation features a planar, aromatic imidazolium ring responsible for its stability. Attached to the nitrogen atoms are a methyl group and a hexyl group. The length of the hexyl chain is a critical determinant of properties like viscosity and miscibility with other substances; longer chains tend to increase viscosity.[6]

-

Anion: Trifluoromethanesulfonate ([OTf]⁻): The triflate anion (CF₃SO₃⁻) is known for its high thermal and electrochemical stability. It is considered a weakly coordinating anion, which contributes to the low melting point of the salt and its ability to dissolve a wide range of compounds.[3]

A summary of its key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | [4] |

| Molecular Weight | 316.34 g/mol | [4] |

| Form | Colorless Liquid | [7] |

| Refractive Index | 1.4400 to 1.4440 | [7] |

| Sensitivity | Moisture Sensitive | [7] |

Synthesis of [HMIM][OTf]

The synthesis of [HMIM][OTf] is typically a two-step process involving the formation of a halide salt intermediate, followed by an anion exchange reaction. A common and straightforward laboratory-scale synthesis is detailed below.

Synthesis Pathway

The synthesis begins with the quaternization of 1-methylimidazole with a haloalkane (e.g., 1-chlorohexane or 1-bromohexane) to form the 1-hexyl-3-methylimidazolium halide intermediate. This is followed by a metathesis reaction with a triflate salt, such as methyl triflate or trimethylsilyl triflate, to yield the final product.

Caption: Synthesis pathway for [HMIM][OTf].

Experimental Protocol

Expert Insight: This protocol utilizes methyl triflate for the anion exchange, which offers a direct and often quantitative conversion. The reaction is performed neat (without solvent) and at room temperature, which simplifies the procedure and workup.

Step 1: Synthesis of 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl)

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole and a slight molar excess (e.g., 1.05 equivalents) of 1-chlorohexane.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-80 °C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress. The formation of a biphasic mixture or an increase in viscosity indicates product formation.

-

After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

Remove the residual solvent under vacuum to yield the [HMIM]Cl intermediate as a viscous liquid or solid.

Step 2: Synthesis of [HMIM][OTf] via Anion Exchange

-

In a clean, dry flask under an inert atmosphere, place the synthesized 1-hexyl-3-methylimidazolium chloride.

-

Add an equimolar amount of methyl triflate (CF₃SO₂OCH₃) to the flask.[8]

-

Stir the mixture at room temperature. The reaction is typically rapid and often complete within 30 minutes to a few hours.[8]

-

The completeness of the reaction can be confirmed by NMR spectroscopy.

-

After the reaction is complete, the residue is dried under high vacuum at an elevated temperature (e.g., 120 °C) to remove any volatile byproducts and ensure the final product is free of moisture.[8] This yields [HMIM][OTf] in quantitative amounts.[8]

Trustworthiness Check: The purity of the final product is paramount. The washing steps in Step 1 are crucial for removing non-ionic impurities. The final vacuum drying in Step 2 is essential as residual water can significantly alter the IL's physical properties, such as viscosity.[8]

Structural and Physicochemical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized [HMIM][OTf].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the molecular structure.

-

¹H NMR: Provides information on the proton environment. The characteristic peaks for the [HMIM]⁺ cation are observed.[8]

-

¹³C NMR: Confirms the carbon backbone of the imidazolium cation.

-

¹⁹F NMR: A single sharp peak confirms the presence and purity of the triflate anion.[8]

Table of Expected NMR Chemical Shifts:

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | -CH₃ (hexyl) | ~0.87 (triplet) | [8] |

| -(CH₂)₃- | ~1.29 (multiplet) | [8] | |

| -CH₂- (next to ring) | ~4.11 (triplet) | [8] | |

| N-CH₃ | ~3.82 (singlet) | [8] | |

| Imidazole C4-H, C5-H | ~7.35, ~7.39 (doublets) | [8] | |

| Imidazole C2-H | ~8.55 (singlet) | [8] |

| ¹⁹F NMR | -CF₃ | ~ -78.1 (singlet) |[8] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for the triflate anion (S=O and C-F stretching) and the imidazolium ring are observed.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the masses of the constituent ions. The positive ion mode will show a peak for the [HMIM]⁺ cation (m/z ≈ 167.16), and the negative ion mode will show a peak for the [OTf]⁻ anion (m/z ≈ 149.96).

Thermal and Physical Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] Imidazolium-based ILs are known for their high thermal stability, often decomposing at temperatures well above 300 °C.[9][10][11]

Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions, such as the glass transition temperature (Tg) and melting point (Tm), if any. Many ionic liquids, including [HMIM][OTf], do not exhibit a sharp melting point but rather a glass transition.

Viscosity and Density: These are fundamental physical properties that are crucial for practical applications, especially in fluid flow and mass transfer processes.[9] The viscosity of triflate ILs can be influenced by impurities like water (which decreases viscosity) and residual metal salts (which can increase it).[8]

Caption: Workflow for the comprehensive characterization of [HMIM][OTf].

Applications

The unique properties of [HMIM][OTf] make it a valuable material in several advanced applications:

-

Green Chemistry: It serves as a non-volatile and recyclable solvent for organic synthesis and catalysis.[1]

-

Electrochemistry: Its high ionic conductivity and wide electrochemical stability window are ideal for use in batteries, supercapacitors, and other electrochemical devices.[1][5]

-

Separation Processes: It has been explored as an entrainer in separation processes like liquid-liquid extraction.[12]

-

Advanced Materials: It can be used as a medium for the synthesis of nanomaterials or as a component in polymer electrolytes.[2]

Conclusion

This compound is a highly versatile ionic liquid with a well-established synthesis route and a clear set of characterization benchmarks. Its combination of thermal stability, electrochemical performance, and tunable solvency ensures its continued importance in both academic research and industrial applications. This guide provides the foundational knowledge required for its synthesis and rigorous characterization, empowering researchers to confidently utilize [HMIM][OTf] in their scientific endeavors.

References

-

Kowacz, M., et al. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2374-2391. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Imidazolium Ionic Liquids in Modern Industry. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734247, this compound. Available from: [Link]

-

Wu, Y., et al. (2024). Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. Frontiers in Chemistry, 12. Available from: [Link]

-

Domańska, U., et al. (2008). Properties of this compound mixtures. ResearchGate. Available from: [Link]

-

Nguyen, P. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances, 8(26), 14431-14439. Available from: [Link]

-

Ferreira, A. G. M., et al. (2021). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. Available from: [Link]

-

Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. Available from: [Link]

-

Gnecco, J. S., et al. (2022). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Applied Energy Materials, 5(3), 3334-3342. Available from: [Link]

-

Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. ResearchGate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cell ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12904A [pubs.rsc.org]

- 4. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 460345-16-8 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. edcc.com.cn [edcc.com.cn]

- 10. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Thermal Behavior of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: A Technical Guide

An In-depth Exploration of Thermal Stability and Decomposition Pathways for Researchers and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as a pivotal class of materials in various scientific and industrial domains, including pharmaceutical sciences, owing to their unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency. Among these, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, denoted as [HMIM][OTf], has garnered significant interest. Its molecular structure, featuring a moderately long alkyl chain on the imidazolium cation and a thermally robust trifluoromethanesulfonate anion, positions it as a promising candidate for applications requiring thermal robustness.

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of [HMIM][OTf]. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and data from analogous systems, offering a predictive and practical understanding for researchers, scientists, and professionals in drug development. We will delve into the critical parameters that define its thermal limits, explore the mechanistic intricacies of its decomposition, and provide standardized protocols for its evaluation.

The Significance of Thermal Stability in Application

The operational temperature range of an ionic liquid is a critical parameter that dictates its suitability for various applications. From serving as a reaction medium in chemical synthesis to its use as an excipient in drug formulations, the thermal stability of [HMIM][OTf] is paramount. Premature decomposition can lead to the generation of volatile and potentially reactive species, compromising the integrity of the system and the safety of the process. Therefore, a thorough understanding of its thermal behavior is not merely academic but a practical necessity for its effective and safe implementation.

Core Principles of Thermal Analysis: TGA and DSC

To rigorously assess the thermal stability of [HMIM][OTf], two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides crucial information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpic changes associated with decomposition.

The interplay of these techniques provides a holistic view of the thermal events that [HMIM][OTf] undergoes upon heating.

Predicted Thermal Stability of [HMIM][OTf]

While specific, comprehensive studies on the thermal decomposition of [HMIM][OTf] are not abundant in the public domain, we can infer its stability based on the well-established structure-property relationships of imidazolium-based ionic liquids.

The thermal stability of imidazolium salts is significantly influenced by the nature of the anion and the length of the alkyl chain on the cation.[1][2]

-

The Trifluoromethanesulfonate Anion ([OTf]⁻): The [OTf]⁻ anion is known to impart high thermal stability to ionic liquids. Its delocalized negative charge and the strong electron-withdrawing effect of the trifluoromethyl group contribute to its robustness. Imidazolium-based ionic liquids with the trifluoromethanesulfonate anion generally exhibit high decomposition temperatures, often exceeding 400 °C.[3]

-

The 1-Hexyl-3-methylimidazolium Cation ([HMIM]⁺): The length of the alkyl chain on the imidazolium cation can influence thermal stability. While shorter alkyl chains can sometimes lead to slightly higher stability, the hexyl chain in [HMIM]⁺ is not expected to dramatically reduce the decomposition temperature compared to its shorter-chain analogs like butyl- or ethyl-substituted counterparts. However, an increase in the alkyl chain length can sometimes lower the onset of decomposition.[1]

Based on these principles, the onset of thermal decomposition for [HMIM][OTf] under an inert atmosphere is anticipated to be in the range of 350-420 °C .

Quantitative Thermal Analysis Data

To provide a clearer picture, the following table summarizes typical thermal decomposition data for imidazolium-based ionic liquids with the trifluoromethanesulfonate anion and varying alkyl chain lengths, based on available literature. This data serves as a valuable reference for estimating the thermal behavior of [HMIM][OTf].

| Ionic Liquid | Onset Decomposition Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Reference Anion |

| 1-Ethyl-3-methylimidazolium Triflate | ~410 | - | [OTf]⁻ |

| 1-Butyl-3-methylimidazolium Triflate | ~400 | - | [OTf]⁻ |

| 1-Hexyl-3-methylimidazolium Triflate | Estimated: 380-410 | Estimated: >400 | [OTf]⁻ |

| 1-Butyl-3-methylimidazolium Tosylate | ~357 | - | Tosylate⁻ |

| 1-Butyl-3-methylimidazolium Bromide | ~320 | - | Br⁻ |

Note: The decomposition temperatures are highly dependent on the experimental conditions, particularly the heating rate and the purity of the sample.[2]

Decomposition Pathways and Mechanistic Insights

The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. The primary mechanism is often a nucleophilic substitution reaction (SN2) where the anion attacks the alkyl groups on the imidazolium cation.[4][5]

For [HMIM][OTf], the trifluoromethanesulfonate anion, although a weak nucleophile, can initiate decomposition at elevated temperatures. The most likely points of attack are the methyl and hexyl groups attached to the nitrogen atoms of the imidazolium ring.

A plausible decomposition pathway for [HMIM][OTf] is initiated by the nucleophilic attack of the trifluoromethanesulfonate anion on the electrophilic carbon atoms of the alkyl substituents on the imidazolium cation. This can lead to the formation of volatile products.

Caption: Proposed decomposition pathway for [HMIM][OTf].

The primary decomposition products are expected to be:

-

1-Hexylimidazole and Methyl trifluoromethanesulfonate: Resulting from the attack on the methyl group.

-

1-Methylimidazole and Hexyl trifluoromethanesulfonate: Resulting from the attack on the hexyl group.

-

Further degradation products: At higher temperatures, the hexyl chain can undergo further fragmentation, leading to the formation of various volatile hydrocarbons.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC analysis of [HMIM][OTf] are recommended.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of high-purity [HMIM][OTf] into a clean, inert alumina or platinum crucible. Ensure the sample is free of residual solvents and water, as these can interfere with the analysis.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert environment.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.[2]

-

Temperature Range: Heat the sample from ambient temperature to at least 600 °C to ensure complete decomposition is observed.

-

-

Data Analysis:

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of high-purity [HMIM][OTf] in an aluminum or gold-plated pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating/Cooling Cycles:

-

Heat the sample from ambient temperature to a temperature below the expected decomposition onset (e.g., 300 °C) at a rate of 10 °C/min to observe any phase transitions.

-

Cool the sample to a low temperature (e.g., -90 °C) at a rate of 10 °C/min to observe crystallization and glass transitions.

-

Perform a second heating scan at 10 °C/min to confirm the observed transitions.

-

-

-

Data Analysis:

-

Identify the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).

-

Determine the enthalpy of fusion (ΔHf) and crystallization (ΔHc).

-

Caption: Workflow for the thermal analysis of [HMIM][OTf].

Long-Term Thermal Stability

For many applications, particularly in drug development and materials science, long-term thermal stability at a constant temperature is more relevant than the dynamic stability measured by a ramping TGA experiment. Isothermal TGA studies are crucial for determining the maximum operating temperature for prolonged use.

It is a well-documented phenomenon that ionic liquids can exhibit decomposition at temperatures significantly lower than the onset temperature determined by dynamic TGA when held at that temperature for extended periods.[3][6] Therefore, for applications requiring long-term thermal stability, it is imperative to conduct isothermal TGA experiments at various temperatures below the dynamic Tonset to establish a safe operating window.

Conclusion

This compound is an ionic liquid with predicted high thermal stability, primarily attributed to its trifluoromethanesulfonate anion. While specific experimental data for this exact compound is limited, a comprehensive understanding of its thermal behavior can be constructed by leveraging data from analogous imidazolium triflate salts and the fundamental principles of ionic liquid decomposition. The primary decomposition mechanism is likely a nucleophilic substitution reaction, leading to the formation of neutral imidazole derivatives and alkyl trifluoromethanesulfonates.

For researchers, scientists, and drug development professionals, a rigorous and systematic approach to thermal analysis, employing standardized TGA and DSC protocols, is essential for accurately defining the thermal limits of [HMIM][OTf] and ensuring its safe and effective application. The insights and methodologies presented in this guide provide a robust framework for achieving this critical understanding.

References

- Thermal Degradation Studies of Trialkyl-Imidazolium Salts and Their Application in Nanocomposites. (n.d.).

- Possible Thermal Decomposition Pathways of Ionic Liquid Anions. (n.d.). ResearchGate.

- Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

- Ferreira, A. G., Simões, P. N., & Santos, L. M. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(10), 2497.

- Parajó, J. J., Teijeira, T., Otero, I., Navaza, J. M., & Rilo, E. (2013). Long-term thermal stability of five imidazolium ionic liquids. The Journal of Chemical Thermodynamics, 65, 184-190.

- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357–358, 97–102.

- Dhahri, J., Al-Blewi, F. F., Al-Othman, Z. A., & Al-Warthan, A. A. (2017). Synthesis, characterization and thermal properties of a new imidazolium salt. Journal of Thermal Analysis and Calorimetry, 129(2), 1017–1022.

- Ribaucour, F., & Husson, P. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 22-30.

- El-ghayoury, A., & Bazzi, L. (2012). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 2(26), 9884-9893.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). International Journal of Engineering Science and Computing, 11(4), 27366-27372.

- PubChem. (n.d.). This compound.

- TGA (a) and DTG (first derivative) (b) traces of imidazolium- and ammonium-based ILs and IL-modified PMMA materials. (n.d.). ResearchGate.

- Geboers, J., Binnemans, K., & De Leye, D. (2011). Decomposition of ionic liquids in electrochemical processing. Green Chemistry, 13(12), 3435-3444.

- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (2022). ACS Omega, 7(33), 28989–28999.

Sources

- 1. electrochem.org [electrochem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the ionic liquid 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, also known as [HMIM][OTf]. Designed for researchers, chemists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By integrating experimental data with established scientific principles, this guide serves as an essential reference for the characterization and quality control of imidazolium-based ionic liquids. We explore the causality behind spectral features, present detailed experimental protocols, and offer in-depth interpretations of the data, ensuring a thorough understanding of the molecule's structural identity.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have positioned them as versatile compounds in a myriad of applications, including as "green" solvents in synthesis, electrolytes in electrochemical devices, and as matrices in mass spectrometry.[1] The 1-alkyl-3-methylimidazolium series is among the most widely studied classes of ILs.

This compound (C₁₁H₁₉F₃N₂O₃S, CAS: 460345-16-8) is comprised of an organic imidazolium cation and a trifluoromethanesulfonate (triflate) anion.[2] The properties of this IL are dictated by the interplay between the cation's hexyl chain, which imparts hydrophobicity, the imidazolium ring's aromaticity, and the triflate anion's charge delocalization and stability.

Accurate and comprehensive characterization is paramount to ensuring the purity and consistency of ILs for any application. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are the cornerstone of this characterization. This guide provides a detailed examination of the key spectroscopic signatures of [HMIM][OTf].

Spectroscopic Characterization Workflow

A systematic approach to the spectroscopic analysis of an ionic liquid like [HMIM][OTf] is crucial for unambiguous identification and purity assessment. The workflow integrates data from multiple techniques to build a complete structural profile.

Caption: Workflow for the spectroscopic characterization of [HMIM][OTf].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of ionic liquids, providing detailed information about the chemical environment of each nucleus (¹H and ¹³C). The chemical shifts are particularly sensitive to the electronic structure and inter-ionic interactions.[3]

Experimental Protocol: NMR

-

Sample Preparation : Due to the viscosity of many ionic liquids, samples are typically dissolved in a deuterated solvent. For [HMIM][OTf], Deuterated Chloroform (CDCl₃) is a suitable solvent. Prepare a solution of approximately 5-10 mg of the ionic liquid in 0.6 mL of CDCl₃.

-

Instrumentation : Acquire spectra on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition :

-

Use a standard pulse program.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[4]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).[4]

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

Data Interpretation: ¹H and ¹³C NMR

The NMR spectra of [HMIM][OTf] provide clear signals corresponding to the protons and carbons of the 1-hexyl-3-methylimidazolium cation. The trifluoromethanesulfonate anion does not have ¹H or ¹³C nuclei but can influence the chemical shifts of the cation through ion pairing.[3] The numbering scheme used for assignment is shown below.

Caption: Structure of the 1-Hexyl-3-methylimidazolium cation.

Table 1: ¹H NMR Spectroscopic Data for [HMIM][OTf] in CDCl₃ [4]

| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H2 | ~9.0 - 9.5 | Singlet (s) | 1H | Imidazolium Ring Proton (N-CH-N) |

| H4, H5 | ~7.3 - 7.5 | Multiplet (m) | 2H | Imidazolium Ring Protons (N-CH=CH-N) |

| H6 | ~4.2 | Triplet (t) | 2H | N-CH₂-(CH₂)₄-CH₃ |

| H1' | ~3.9 | Singlet (s) | 3H | N-CH₃ |

| H7 | ~1.8 | Quintet (p) | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| H8, H9, H10 | ~1.3 | Multiplet (m) | 6H | -(CH₂)₃-CH₃ |

| H11 | ~0.9 | Triplet (t) | 3H | -(CH₂)₅-CH₃ |

Causality: The most downfield proton (H2) is highly deshielded due to its position between two electron-withdrawing nitrogen atoms. Its chemical shift is particularly sensitive to hydrogen bonding with the anion.[3] The protons on the hexyl chain (H6-H11) show typical aliphatic chemical shifts and coupling patterns.

Table 2: ¹³C NMR Spectroscopic Data for [HMIM][OTf] in CDCl₃ [4]

| Position Label | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~136.5 | Imidazolium Ring Carbon (N-C-N) |

| C4, C5 | ~123.4, ~121.9 | Imidazolium Ring Carbons (N-C=C-N) |

| CF₃ (Anion) | ~120.0 (quartet) | Trifluoromethanesulfonate Carbon |

| C6 | ~50.2 | N-CH₂-(CH₂)₄-CH₃ |

| C1' | ~36.5 | N-CH₃ |

| C7 | ~31.1 | N-CH₂-CH₂-(CH₂)₃-CH₃ |

| C8 | ~30.1 | N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ |

| C9 | ~26.0 | N-(CH₂)₃-CH₂-CH₂-CH₃ |

| C10 | ~22.4 | N-(CH₂)₄-CH₂-CH₃ |

| C11 | ~13.9 | -(CH₂)₅-CH₃ |

Causality: Similar to the proton spectrum, the C2 carbon is the most deshielded carbon in the imidazolium ring. The carbon of the CF₃ group in the triflate anion appears as a quartet due to coupling with the three fluorine atoms. The aliphatic carbons of the hexyl chain appear in the upfield region as expected.

Fourier-Transform Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the functional groups present in both the cation and the anion of an ionic liquid.

Experimental Protocol: FTIR

-

Technique : Attenuated Total Reflectance (ATR) is the preferred method for ionic liquids as it requires minimal sample preparation and is suitable for viscous liquids.

-

Instrumentation : A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Sample Application : A single drop of the neat ionic liquid is placed directly onto the ATR crystal.

-

Data Acquisition :

-

A background spectrum of the clean, empty ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Data Interpretation: FTIR

The IR spectrum of [HMIM][OTf] is a superposition of the vibrational modes of the 1-hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion.

Table 3: Key IR Absorption Bands for [HMIM][OTf]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Ion |

| 3100 - 3200 | Medium | C-H stretching (Imidazolium Ring) | Cation |

| 2850 - 2960 | Strong | C-H stretching (Aliphatic Hexyl & Methyl)[5] | Cation |

| ~1570 | Medium | C=N stretching (Imidazolium Ring) | Cation |

| ~1465 | Medium | CH₂ scissoring (Aliphatic) | Cation |

| ~1225 - 1280 | Very Strong | Asymmetric SO₃ stretching | Anion |

| ~1150 - 1170 | Very Strong | Symmetric CF₃ stretching[3] | Anion |

| ~1030 | Very Strong | Symmetric SO₃ stretching[3] | Anion |

| ~758 | Medium | CF₃ deformation | Anion |

| ~635 | Strong | SO₃ deformation | Anion |

Causality: The spectrum is typically dominated by the very strong, characteristic absorptions of the triflate anion, particularly the S-O and C-F stretching modes.[3] The C-H stretching region clearly distinguishes between the aromatic C-H bonds on the imidazolium ring (above 3100 cm⁻¹) and the aliphatic C-H bonds of the hexyl and methyl groups (below 3000 cm⁻¹).[5]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for the analysis of ionic liquids because the analytes are already ionic. The technique provides direct confirmation of the mass-to-charge ratio (m/z) of the constituent cation and anion.

Experimental Protocol: ESI-MS

-

Sample Preparation : Dilute the ionic liquid to a concentration of approximately 1-10 µg/mL in a suitable solvent like methanol or acetonitrile. High concentrations can lead to signal suppression and source contamination.

-

Instrumentation : A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap, or triple quadrupole).

-

Data Acquisition :

-

Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

-

Typical ESI source parameters: Capillary voltage of 3-5 kV, nebulizer gas (N₂) flow, and a desolvation gas temperature of 150-300 °C.

-

The cone voltage can be varied: lower voltages (~20 V) promote the observation of ion clusters, while higher voltages can induce fragmentation.

-

Data Interpretation: ESI-MS

The ESI-MS analysis of [HMIM][OTf] will confirm the molecular weight of the individual ions and reveal the presence of characteristic ion clusters.

Caption: Expected primary ions and clusters in ESI-MS analysis.

Table 4: Expected Ions in the ESI-Mass Spectrum of [HMIM][OTf]

| Ion Mode | Expected Ion | Formula | Calculated m/z | Interpretation |

| Positive | [C]⁺ | [C₁₀H₁₉N₂]⁺ | 167.15 | Parent Cation |

| Positive | [C₂A]⁺ | [(C₁₀H₁₉N₂)₂(CF₃SO₃)]⁺ | 483.45 | Cation-Anion Cluster |

| Negative | [A]⁻ | [CF₃SO₃]⁻ | 149.96 | Parent Anion |

| Negative | [CA₂]⁻ | [(C₁₀H₁₉N₂)(CF₃SO₃)₂]⁻ | 467.07 | Cation-Anion Cluster |

Causality: In the gas phase, ionic liquids tend to form clusters or aggregates. The most commonly observed are of the type [C₂A]⁺ and [CA₂]⁻. These clusters are held together by electrostatic interactions. At higher cone voltages, fragmentation of the 1-hexyl-3-methylimidazolium cation can occur, often through the loss of neutral alkene fragments from the hexyl chain. A common fragmentation pathway involves the loss of hexene (C₆H₁₂), resulting in a fragment at m/z 83, corresponding to the 1-methylimidazolium cation.

Conclusion

The comprehensive spectroscopic analysis of this compound via NMR, FTIR, and ESI-MS provides a robust and self-validating dataset for its structural confirmation and purity assessment. ¹H and ¹³C NMR precisely map the covalent framework of the cation. FTIR spectroscopy confirms the presence of key functional groups in both the cation and the triflate anion. ESI-MS provides definitive evidence of the mass of the constituent ions. Together, these techniques offer a complete and unambiguous spectroscopic fingerprint, essential for any researcher or professional utilizing this versatile ionic liquid.

References

-

Seethalakshmi, K., & Jasmine Vasantha Rani, E. (2015). Ultrasonic and Spectroscopic Investigations on 1-Hexyl-3-Methylimidazolium Solution. International Journal of Science and Research (IJSR), 4(4), 170-172. [Link]

- This cit

- Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (Year). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.

- This cit

- This cit

- This cit

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- This cit

- Gupta, G. R., et al. (Year). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.

- This cit

- This cit

- Johnston, D. H., & Shriver, D. F. (1987). Vibrational study of the trifluoromethanesulfonate anion: unambiguous assignment of the asymmetric stretching modes. Inorganic Chemistry, 26(16), 2635-2639.

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

-

Alfassi, Z. B., Huie, R. E., Milman, B. L., & Neta, P. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Organic Solvents

Abstract